Isosorbide 2-nitrate
Description
Historical Context of Organic Nitrates in Cardiovascular Therapeutics
The therapeutic potential of organic nitrates in cardiovascular conditions was first recognized in the late 19th century. Glyceryl trinitrate (nitroglycerin) was discovered in 1847, and its antianginal properties were described in 1879. researchgate.net Since this early discovery, organic nitrates have been widely used, initially as short-acting agents and later in long-acting formulations, for the management of conditions like angina pectoris. escardio.orgresearchgate.net Their clinical effectiveness in relieving or preventing myocardial ischemia has been well-documented. nih.gov The understanding of their mechanism of action evolved significantly with the identification of nitric oxide as an endothelium-derived relaxing factor (EDRF) in the late 20th century. researchgate.netnih.govnih.gov
Isosorbide (B1672297) 2-Nitrate as a Pharmacologically Active Metabolite of Isosorbide Dinitrate
The metabolism of isosorbide dinitrate to its mononitrate metabolites involves enzymatic processes, including those mediated by cytochrome P450 enzymes in the endoplasmic reticulum. escardio.orgnih.gov
Overview of Current Academic Research Paradigms for Organic Nitrates
Current academic research on organic nitrates continues to explore their mechanisms of action, the phenomenon of nitrate (B79036) tolerance, and the development of new compounds with improved profiles. mdpi.comjacc.orgnih.govmdpi.com The primary mechanism involves the bioconversion of organic nitrates to nitric oxide, which activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation and vasodilation. nih.govmdpi.comwikipedia.orgnih.govdrugbank.com
However, the development of nitrate tolerance, a reduction in the hemodynamic effects with continuous use, remains a significant challenge and a key area of research. escardio.orgmdpi.comjacc.orgnih.govnih.gov Research is focused on understanding the underlying mechanisms of tolerance, which are thought to involve reduced nitrate biotransformation, increased production of reactive oxygen species, and desensitization of soluble guanylate cyclase. jacc.orgnih.govresearchgate.netoup.com
Studies comparing the effects of different organic nitrates and their metabolites, such as isosorbide 2-nitrate and isosorbide 5-nitrate, are ongoing to elucidate potential differences in their mechanisms of action and propensity for inducing tolerance. researchgate.net For instance, some research suggests that this compound might induce a lower increase in cGMP compared to other nitrates, potentially involving mechanisms beyond direct guanylate cyclase stimulation and exhibiting less tolerance induction in experimental settings. researchgate.net The development of novel NO donors and alternative therapeutic strategies that circumvent the limitations of traditional organic nitrates is also a prominent area of investigation. mdpi.comnih.govmdpi.com
Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₆ | ontosight.aifda.govscbt.com |
| Molecular Weight | 191.14 g/mol | ontosight.aifda.govscbt.com |
| CAS Number | 16106-20-0 | ontosight.aicaymanchem.comscbt.comlgcstandards.com |
| Synonyms | Isosorbide 2-mononitrate, IS 2-MN | ontosight.aicaymanchem.com |
| Chemical Structure | Hexahydrofuro[3,2-b]furan ring with nitrate group at 2-position | ontosight.ai |
| State | Solid | ontosight.ai |
Table: Pharmacokinetic Comparison of Isosorbide Dinitrate and Metabolites
| Compound | Bioavailability (Oral) | Half-life | Source |
| Isosorbide Dinitrate | Variable (10-90%, avg 25%) | Approx. 1 hour | escardio.orgwikipedia.orgdrugbank.comfda.gov |
| This compound | Not explicitly stated as parent drug | 2 to 4 hours | escardio.org |
| Isosorbide 5-Nitrate | Nearly 100% | 4 to 6 hours | escardio.orgdroracle.ai |
Table: Research Findings on Vasodilator Effects and Tolerance (Experimental)
| Compound | Maximum Inhibition on Noradrenaline-induced Contraction (Experimental) | Loss of Vasodilator Effect After Incubation (Experimental) | Source |
| Nitroglycerin (GTN) | 90% (at 10-6 mol/l) | 50-60% | researchgate.net |
| Isosorbide Dinitrate | 60% (at 10-4 mol/l) | 50-60% | researchgate.net |
| Isosorbide 5-Nitrate | 55% (at 10-4 mol/l) | 50-60% | researchgate.net |
| This compound | 80% (at 10-4 mol/l) | Significantly lower (36%) | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXYYJSYQOXTPL-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873331 | |
| Record name | Isosorbide-2-mononitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16106-20-0 | |
| Record name | Isosorbide 2-mononitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16106-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isosorbide-2-mononitrate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosorbide-2-mononitrate | |
| Source | EPA DSSTox | |
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| Record name | 1,4:3,6-dianhydro-D-glucitol 2-nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.595 | |
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| Record name | ISOSORBIDE 2-NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Molecular Pharmacology of Isosorbide 2 Nitrate
Biotransformation Pathways to Nitric Oxide (NO)
The therapeutic efficacy of isosorbide (B1672297) 2-nitrate is dependent on its metabolic conversion to nitric oxide. This process, known as bioactivation, involves the liberation of NO from the parent molecule. The released NO then activates soluble guanylate cyclase in smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation patsnap.comnih.gov. The pathways responsible for this conversion are intricate and involve several enzyme systems as well as non-enzymatic chemical reactions nih.gov.
Several enzyme systems have been identified as key contributors to the metabolic activation of organic nitrates. For isosorbide 2-nitrate, the most significant enzymatic pathways involve aldehyde dehydrogenases and, to a more debated extent, the cytochrome P450 system.
The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a crucial role in the metabolism of various endogenous and exogenous aldehydes nih.gov. Specific isoforms within this family have been shown to possess nitrate (B79036) reductase activity, enabling them to metabolize organic nitrates to release NO.
Enzymatic Mechanisms of NO Liberation
Role of Aldehyde Dehydrogenases (ALDHs)
Cytosolic Aldehyde Dehydrogenase (ALDH1a1) Activity in NO Release
The cytosolic isoform, ALDH1a1, has been identified as a key enzyme in the bioactivation of isosorbide mononitrates. clinpgx.org Research using purified enzymes has demonstrated that ALDH1a1 can effectively metabolize isosorbide-2-mononitrate (IS-2-MN) to liberate NO nih.gov. Unlike other ALDH isoforms, ALDH1a1 shows a broader substrate specificity for organic nitrates with a lower number of nitrate groups nih.gov. Studies have confirmed that while both ALDH1a1 and ALDH2 can produce NO from nitroglycerin (NTG) and isosorbide dinitrate (ISDN), only ALDH1a1 is capable of metabolizing isosorbide-2-mononitrate and isosorbide-5-mononitrate nih.gov. Another cytosolic isoform, ALDH3A1, has also been shown to release NO from IS-2-MN, suggesting it may also contribute to its bioactivation in vivo nih.gov.
| Substrate | ALDH1a1 Activity | Reference |
|---|---|---|
| Isosorbide-2-mononitrate (IS-2-MN) | Metabolized to liberate NO | nih.gov |
| Isosorbide-5-mononitrate (IS-5-MN) | Metabolized to liberate NO | nih.gov |
| Isosorbide Dinitrate (ISDN) | Metabolized to liberate NO | nih.gov |
| Nitroglycerin (NTG) | Metabolized to liberate NO | nih.gov |
Mitochondrial Aldehyde Dehydrogenase (ALDH2) Involvement and Specificity
Mitochondrial aldehyde dehydrogenase (ALDH2) is widely recognized as the principal enzyme for the bioactivation of nitroglycerin nih.govpnas.orgwikipedia.orgmdpi.com. However, its role in the metabolism of isosorbide nitrates is significantly limited. Studies have consistently shown that ALDH2 is not responsible for the metabolism of isosorbide dinitrate or isosorbide mononitrates nih.govnih.gov. Isosorbide mononitrate isomers are considered poor substrates for ALDH2 nih.gov. Furthermore, research has indicated that even at high concentrations, isosorbide dinitrate does not inhibit ALDH2 activity, further supporting the enzyme's lack of significant involvement in its bioactivation nih.gov. This substrate specificity suggests that the therapeutic effects of this compound are mediated through pathways largely independent of ALDH2 pnas.org.
| Organic Nitrate | ALDH1a1 | ALDH2 | Reference |
|---|---|---|---|
| Isosorbide-2-mononitrate | Active | Poor substrate/Inactive | nih.gov |
| Isosorbide-5-mononitrate | Active | Poor substrate/Inactive | nih.gov |
| Isosorbide Dinitrate | Active | Inactive | nih.govnih.gov |
| Nitroglycerin | Active | Active | nih.gov |
The cytochrome P450 (CYP) superfamily of enzymes, primarily known for their role in the metabolism of xenobiotics, has also been investigated for its contribution to organic nitrate bioactivation mdpi.com. The role of the CYP system in the metabolism of isosorbide nitrates is a subject of some debate in the scientific literature.
Some studies suggest that the CYP system, in conjunction with NADPH-cytochrome P450 reductase, participates in the formation of NO from organic nitrates like isosorbide dinitrate (ISDN) nih.gov. Specifically, research using human CYP isoforms has pointed to CYP3A4 as having the most effective potential for generating NO from ISDN nih.gov. This finding was supported by immunohistochemistry showing the presence of CYP3A4 in the endothelium of coronary vessels nih.gov.
Conversely, other research has challenged the significance of this pathway in a physiological context. Studies using a smooth muscle cell-specific knockout mouse model for cytochrome P450 reductase (POR), an essential electron donor for all CYP enzymes, concluded that metabolism by vascular CYPs does not contribute significantly to the pharmacological function of organic nitrates researchgate.net. These findings suggest that while CYP enzymes may metabolize nitrates in vitro, their role in vascular bioactivation in vivo may be minimal compared to other pathways .
| CYP Isoform | Proposed Role | Evidence | Reference |
|---|---|---|---|
| CYP3A4 | Most effective potential for NO formation from ISDN | Studies with transfected microsomes; presence in human heart endothelium | nih.gov |
| General CYP System | Contributes to NO formation from organic nitrates | Studies with various human P450 isoforms | nih.gov |
| Vascular CYPs | Does not contribute significantly to pharmacological function | Studies with smooth muscle cell-specific POR knockout mice | researchgate.net |
For isosorbide mononitrate, it has been suggested that its conversion to the active compound, nitric oxide, occurs through a non-enzymatic process patsnap.com. One potential non-enzymatic route is the nitrate-nitrite-NO pathway. This pathway involves the reduction of nitrate to nitrite (B80452), which can then be further reduced to NO, particularly under acidic or hypoxic conditions nih.gov. While this is a general pathway for NO generation, it may contribute to the effects of this compound after its initial denitration. Another novel non-enzymatic pathway for NO synthesis involves the reaction of hydrogen peroxide with arginine, though its specific relevance to this compound metabolism requires further investigation nih.gov.
Identification and Role of Intermediary Nitrogen Oxide Species (NOx)
Organic nitrates like isosorbide dinitrate and its metabolite, this compound, are not direct vasodilators but function as prodrugs that require enzymatic bioactivation to release a vasoactive molecule. drugbank.comnih.gov The key intermediary species responsible for the pharmacological effects of this compound is nitric oxide (NO). patsnap.comnih.gov
The bioactivation process involves the reduction of the nitrate group, which is catalyzed by various enzymes. nih.gov While the bioactivation of nitroglycerin is predominantly carried out by mitochondrial aldehyde dehydrogenase (ALDH2), this enzyme is not responsible for the metabolism of isosorbide dinitrate or its mononitrate metabolites. drugbank.compatsnap.com Instead, research indicates that other enzyme systems are involved. Studies have shown that cytosolic aldehyde dehydrogenase isoforms, specifically ALDH1a1 and ALDH3A1, can metabolize isosorbide dinitrate and isosorbide 2-mononitrate to release NO. drugbank.comdrugbank.com Additionally, cytochrome P450 enzymes located in the smooth endoplasmic reticulum are also implicated in the bioactivation of isosorbide dinitrate and its mononitrates. patsnap.com This enzymatic action results in the formation of NO or a related S-nitrosothiol intermediate, which then acts as the primary signaling molecule to initiate vasodilation. patsnap.comyoutube.com
Downstream Cellular Signaling Cascade Leading to Vasodilation
The nitric oxide generated from the bioactivation of this compound diffuses into vascular smooth muscle cells, where it initiates a signaling cascade that leads to relaxation and vasodilation. nih.govendocrine-abstracts.org
The primary intracellular receptor for nitric oxide is the enzyme soluble guanylate cyclase (sGC). nih.govnih.gov This enzyme is a heterodimer containing a heme prosthetic group, which serves as the binding site for NO. nih.gov The binding of NO to the ferrous heme moiety of sGC induces a conformational change in the enzyme, leading to its activation. nih.govmdpi.com This activation can increase the enzyme's catalytic activity by several hundred-fold. peptidesciences.com
Research comparing the potency of different organic nitrates has shown that this compound (IS-2-N) is an effective activator of sGC. In a cell-free system using sGC prepared from rat liver, IS-2-N demonstrated a half-maximal effective concentration (EC50) of 0.75 mM. researchgate.net This was found to be more potent than its stereoisomer, isosorbide 5-mononitrate (IS-5-N). researchgate.net
| Compound | EC50 for sGC Activation (mM) |
|---|---|
| This compound (IS-2-N) | 0.75 |
| Isosorbide 5-mononitrate (IS-5-N) | 1.0 |
| Isosorbide dinitrate (ISDN) | 0.28 |
Once activated, soluble guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine 3',5'-monophosphate (cGMP). endocrine-abstracts.orgnih.gov This leads to a significant increase in the intracellular concentration of cGMP within the vascular smooth muscle cells. drugbank.com The elevated levels of cGMP act as a crucial second messenger, propagating the signal initiated by nitric oxide. peptidesciences.com The direct relationship between nitrate-induced vasodilation and cGMP accumulation has been well-established; inhibitors of guanylate cyclase, such as methylene blue, can block both the increase in cGMP and the resultant smooth muscle relaxation.
The primary intracellular effector for cGMP in vascular smooth muscle is cGMP-dependent protein kinase I (cGK-I). The accumulation of cGMP leads to its binding to regulatory sites on cGK-I, causing the activation of this kinase. Vascular smooth muscle expresses two isoforms of this enzyme, cGKIα and cGKIβ, both of which are involved in mediating the downstream effects of cGMP. The activation of cGK-I is a pivotal step that links the increase in cGMP to the physiological response of vasorelaxation.
Activated cGK-I exerts its effects by phosphorylating several downstream target proteins within the smooth muscle cell, which collectively lead to a reduction in intracellular calcium concentration ([Ca²⁺]i) and a decrease in the calcium sensitivity of the contractile machinery.
cGK-I activation contributes to lowering [Ca²⁺]i through multiple mechanisms, including:
Inhibition of inositol 1,4,5-trisphosphate (IP₃)-dependent calcium release from the sarcoplasmic reticulum.
Activation of Ca²⁺-activated potassium (BK) channels, leading to hyperpolarization of the cell membrane, which in turn inhibits the opening of voltage-gated Ca²⁺ channels and reduces calcium influx.
Crucially, cGK-I also promotes smooth muscle relaxation by activating myosin light chain phosphatase (MLCP). MLCP is the enzyme responsible for dephosphorylating the regulatory light chain of myosin II. The phosphorylation state of the myosin light chain is a key determinant of smooth muscle contraction; phosphorylation by myosin light chain kinase (MLCK) leads to contraction, while dephosphorylation by MLCP leads to relaxation. By increasing the activity of MLCP, cGK-I shifts the balance towards dephosphorylation, causing the detachment of myosin heads from actin filaments and resulting in smooth muscle relaxation and vasodilation.
The role of epigenetic modifications as a direct mechanism for the vasodilatory action of this compound is an emerging area of research with limited specific data currently available. Epigenetic mechanisms, such as DNA methylation and histone modifications, are known to regulate gene expression and play a role in vascular health and disease. nih.gov
Some studies with the parent class of organic nitrates suggest a potential for epigenetic influence. For instance, research on nitroglycerin (GTN) has indicated that it can increase the activity of histone acetylases, and that the acetylation of contractile proteins can influence GTN-dependent vascular responses. Furthermore, nitric oxide itself, the active mediator for all organic nitrates, has been proposed to act as an epigenetic modifier. nih.gov It can influence the activity of chromatin-remodeling complexes through S-nitrosylation, potentially leading to changes in gene expression. nih.gov However, direct evidence linking the primary vasodilatory signaling cascade of this compound to specific epigenetic modulations like DNA methylation or histone acetylation in vascular biology remains to be firmly established.
Vascular and Systemic Physiological Effects at the Cellular Level
The primary pharmacological action of this compound, an active metabolite of isosorbide dinitrate, stems from its role as a nitric oxide (NO) donor. patsnap.comnih.gov This process initiates a cascade of intracellular events, beginning with the activation of the enzyme guanylate cyclase in vascular smooth muscle cells. patsnap.comrk.mdwikipedia.org This activation leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn dephosphorylates myosin light chains, resulting in smooth muscle relaxation and vasodilation. patsnap.comwikipedia.orgmedicine.com
This compound exerts a more pronounced vasodilatory effect on peripheral veins compared to arteries. medicine.comnih.gov This venodilation increases the capacitance of the venous system, leading to peripheral pooling of blood and a subsequent decrease in venous return to the heart. nih.govdroracle.ainih.gov The reduction in venous return lowers the left ventricular end-diastolic pressure and volume, a physiological parameter known as preload. droracle.ainih.govnih.gov By reducing preload, the heart's workload is lessened, which is a key mechanism in alleviating symptoms of angina. youtube.comwikipedia.org The predominant effect on venous capacitance vessels makes nitrates particularly effective in reducing right ventricular preload. droracle.ai
| Hemodynamic Parameter | Effect of this compound | Physiological Consequence |
|---|---|---|
| Venous Capacitance | Increase | Peripheral pooling of blood |
| Venous Return to Heart | Decrease | Reduced cardiac filling |
| Left Ventricular End-Diastolic Pressure (Preload) | Decrease | Reduced myocardial wall tension |
| Pulmonary Capillary Wedge Pressure | Decrease | Reduced pulmonary congestion |
While the primary effect is on the venous system, this compound also induces arterial dilation, although to a lesser extent. medicine.comnih.gov This arteriolar relaxation leads to a reduction in systemic vascular resistance (SVR), which is the force the heart must pump against to eject blood. nih.govnih.gov This reduction in SVR is referred to as afterload reduction. nih.govnih.gov By decreasing afterload, the heart's workload is further diminished, contributing to its therapeutic effects. nih.gov Studies have shown that long-term therapy with nitrates can maintain a reduction in peripheral resistance. nih.gov For instance, one study demonstrated a 21% reduction in peripheral resistance after the initial dose of isosorbide dinitrate, a reduction that was maintained during chronic therapy. nih.gov
This compound directly dilates coronary arteries and arterioles. nih.govmedicine.comnih.gov This action is crucial in the management of angina, as it increases coronary blood flow and improves the supply of oxygenated blood to the myocardium, particularly in ischemic regions. nih.govmedicine.comwikipedia.org The vasodilation of epicardial coronary arteries can relieve vasospasm and improve blood flow across stenotic lesions. escardio.org Research has indicated that the vasodilating properties of nitrates can vary in different parts of an artery, with some studies showing a more significant relaxation in the proximal parts of certain arteries. oup.com
The therapeutic efficacy of this compound in angina is rooted in its ability to favorably modulate the balance between myocardial oxygen supply and demand. wikipedia.orglitfl.com
Reduction in Myocardial Oxygen Demand:
Decreased Preload: As discussed, the primary mechanism is the reduction of preload through venodilation, which decreases ventricular wall tension and, consequently, myocardial oxygen consumption. medicine.comwikipedia.orgnih.gov
Decreased Afterload: The reduction in systemic vascular resistance and arterial pressure also contributes to a lower myocardial workload and oxygen demand. nih.govnih.gov
Enhancement of Myocardial Oxygen Supply:
Coronary Artery Dilation: Direct vasodilation of coronary arteries increases the delivery of oxygenated blood to the heart muscle. medicine.comescardio.org
Improved Collateral Flow: Nitrates can enhance blood flow through collateral vessels, providing blood to areas of the myocardium that may be supplied by a stenosed artery. medicine.comescardio.org
A study evaluating the effects of isosorbide dinitrate during exercise in normal subjects found a significant decrease in left ventricular size, which reduces wall tension and is a major beneficial effect on myocardial oxygen demand. nih.gov
| Factor | Effect of this compound | Mechanism |
|---|---|---|
| Oxygen Demand | Decrease | Reduced preload and afterload |
| Oxygen Supply | Increase | Coronary artery and collateral vessel dilation |
In addition to its vasodilatory effects, this compound and its parent compound, isosorbide dinitrate, exhibit antiplatelet properties that may contribute to their therapeutic benefits. escardio.orgthieme-connect.com
Research has demonstrated that isosorbide dinitrate and its metabolites can inhibit platelet aggregation. thieme-connect.comnih.gov Studies have shown that isosorbide-2-mononitrate is more potent than isosorbide dinitrate in inhibiting platelet aggregation induced by adenosine diphosphate (ADP) and adrenaline. thieme-connect.comnih.govoup.com One study found that at a concentration of 10⁻⁷ M, only isosorbide-2-mononitrate inhibited aggregation and thromboxane production by ADP. thieme-connect.com At 10⁻⁶ M, isosorbide-2-mononitrate inhibited aggregation by adrenaline more effectively than the dinitrate. thieme-connect.com Furthermore, in patients with acute myocardial infarction who did not receive thrombolytic therapy, isosorbide dinitrate was shown to significantly decrease both platelet adhesion and aggregation. nih.gov
Antiplatelet Mechanisms of Action
Modulation of Thromboxane B2 Formation
This compound, an active metabolite of isosorbide dinitrate, exerts a modulatory effect on the formation of Thromboxane B2 (TXB2), a stable and inactive metabolite of the potent platelet aggregator and vasoconstrictor, Thromboxane A2 (TXA2). This modulation contributes to the antiplatelet properties of the compound. Research has demonstrated that this compound can significantly inhibit the production of TXB2 in platelets.
The primary mechanism underlying this effect is the release of nitric oxide (NO) from this compound. Nitric oxide plays a crucial role in regulating platelet function. One of its key actions is the inhibition of thromboxane synthesis. Studies have indicated that NO can directly inhibit the activity of thromboxane A2 synthase, the enzyme responsible for converting prostaglandin H2 into TXA2. By hindering this enzymatic conversion, this compound effectively reduces the production of TXA2 and, consequently, its stable metabolite, TXB2.
Clinical and in vitro studies have provided quantitative data on the inhibitory effects of this compound on TXB2 formation. For instance, at a concentration of 10-7 M, Isosorbide 2-mononitrate has been shown to inhibit thromboxane production by 36% when platelet aggregation is induced by adenosine diphosphate (ADP) nih.gov. Isosorbide dinitrate has also been observed to block the increase in TXB2 concentration in human platelet-rich plasma when exposed to high levels of carbon dioxide nih.gov.
| Compound | Concentration | Inducing Agent | Inhibition of Thromboxane B2 Production (%) | Reference |
|---|---|---|---|---|
| Isosorbide 2-mononitrate | 10-7 M | ADP | 36% | nih.gov |
Synergistic Interactions with Prostacyclin
This compound, through its release of nitric oxide, exhibits a significant synergistic interaction with prostacyclin (PGI2), a potent endogenous inhibitor of platelet aggregation. This synergy amplifies the antiplatelet effects of both compounds, leading to a more profound inhibition of platelet activation and aggregation than either agent could achieve alone.
The molecular basis for this synergy lies in the distinct but complementary signaling pathways activated by nitric oxide and prostacyclin in platelets. As previously mentioned, nitric oxide stimulates soluble guanylate cyclase, resulting in increased intracellular levels of cyclic guanosine monophosphate (cGMP). In parallel, prostacyclin binds to its specific receptors on the platelet surface, which activates adenylyl cyclase and leads to an elevation of intracellular cyclic adenosine monophosphate (cAMP).
Both cGMP and cAMP are crucial second messengers that mediate platelet inhibition. The synergistic effect arises from the crosstalk between these two pathways. Specifically, cGMP has been shown to inhibit the activity of certain phosphodiesterases (PDEs), enzymes that are responsible for the degradation of cAMP. By inhibiting these PDEs, the increased cGMP levels resulting from this compound's action prevent the breakdown of cAMP, thereby prolonging and enhancing the inhibitory effects of prostacyclin.
This synergistic relationship has been demonstrated in studies where the presence of an organic nitrate, such as isosorbide dinitrate, significantly enhances the potency of prostacyclin. For example, research has shown that isosorbide dinitrate can decrease the half-maximal inhibitory concentration (IC50) of prostacyclin for platelet aggregation. In one study, the IC50 of prostacyclin was reduced from 2.7 ± 1.2 nM to 0.36 ± 0.2 nM in the presence of isosorbide dinitrate, indicating a substantial increase in its anti-aggregatory efficacy nih.gov.
Pharmacokinetic and Metabolic Research of Isosorbide 2 Nitrate
Systemic Absorption and Bioavailability Characteristics
While isosorbide (B1672297) 2-nitrate is primarily known as a metabolite, research into the pharmacokinetics of its parent compound, isosorbide dinitrate, provides context for its formation and subsequent behavior in the body. Oral administration of isosorbide dinitrate results in nearly complete absorption, but its bioavailability is highly variable, ranging from 10% to 90%, with an average of approximately 25%. drugbank.comfda.gov This variability is largely attributed to extensive first-pass metabolism in the liver. drugbank.comfda.gov Studies investigating transdermal administration of isosorbide dinitrate have shown that approximately 16.5% of the topically applied dose reached systemic circulation. nih.gov Although direct systemic absorption and bioavailability data for administered isosorbide 2-nitrate are less commonly reported compared to its formation from ISDN, its presence in systemic circulation following ISDN administration indicates its absorption into the bloodstream.
Tissue Distribution Profile
The distribution of this compound within human body tissues and fluids has not been fully characterized. drugs.com However, studies on isosorbide mononitrate (including both the 2- and 5-mononitrates) suggest a volume of distribution of about 0.6 L/kg, indicating distribution primarily into total body water. tga.gov.au While specific data for this compound tissue concentrations are limited in the provided search results, its formation as a metabolite of isosorbide dinitrate, which is distributed throughout the body, implies its presence in various tissues where metabolic processes occur. fda.gov Studies have measured concentrations of isosorbide dinitrate, isosorbide-2-mononitrate, and isosorbide-5-mononitrate in human vascular and muscle tissue under steady-state conditions. sigmaaldrich.com
Metabolic Fate and Biotransformation Kinetics
This compound is a key metabolite in the biotransformation of isosorbide dinitrate. The metabolism of organic nitrates is initiated by a redox reaction, converting lipid-soluble compounds into more water-soluble metabolites with lower biological potency, which are then readily excreted. annualreviews.org
Formation as a Primary Metabolite of Isosorbide Dinitrate
Isosorbide dinitrate undergoes extensive metabolism, primarily in the liver, to form isosorbide 2-mononitrate and isosorbide 5-mononitrate. drugs.commims.com Approximately 15-25% of an isosorbide dinitrate dose is metabolized to isosorbide 2-mononitrate, while 75-85% is converted to isosorbide 5-mononitrate. drugs.com This enzymatic biotransformation in the liver is recognized as the cause of the relatively short half-life of isosorbide dinitrate. google.com Studies in rabbits have shown that the gastrointestinal tract also contributes to the metabolism of isosorbide dinitrate, forming isosorbide 2-mononitrate and isosorbide 5-mononitrate, with most of the metabolic activity residing in the mucosal layer. researchgate.net The ratio of isosorbide 2-mononitrate to isosorbide 5-mononitrate formed varies depending on the specific segment of the gastrointestinal tract. researchgate.net
Subsequent Metabolic Pathways and Inactive Conjugate Formation
Following its formation, this compound undergoes further metabolism. The mononitrates are metabolized principally in the liver. drugs.com Unlike isosorbide dinitrate, isosorbide mononitrate does not undergo significant first-pass metabolism. drugs.com Metabolites of isosorbide mononitrate appear to be pharmacologically inactive. drugs.comdrugbank.comjanusinfo.se Subsequent metabolic pathways for this compound include denitration to isosorbide and conjugation, notably glucuronidation. tga.gov.audrugbank.comjanusinfo.se In a human study with radiolabeled isosorbide dinitrate, nearly 50% of the dose was excreted as an isosorbide conjugate, presumably with glucuronic acid. researchgate.net Approximately 17% of the excreted dose of isosorbide mononitrate was found as the 2-glucuronide of mononitrate. drugbank.com
Influences of Genetic Polymorphisms on Metabolism
Genetic polymorphisms can influence the metabolism of organic nitrates. The functional genetic polymorphism of aldehyde dehydrogenase 2 (ALDH2) is known to affect the enzymatic activity of its wild type and mutant type proteins. researchgate.net While ALDH2 is considered principal for the bioactivation of nitroglycerin, it reportedly lacks activity towards other organic nitrates like isosorbide dinitrate and isosorbide 5-mononitrate. nih.gov However, cytosolic aldehyde dehydrogenase (ALDH1a1) has shown activity towards isosorbide 2-mononitrate and isosorbide 5-mononitrate in in vitro studies using purified enzymes. nih.gov Polymorphisms in the ALDH2 gene, particularly the ALDH2*2 genotype prevalent in East Asians, are associated with reduced enzyme activity and have been linked to impaired nitroglycerin bioactivation and reduced potency. researchgate.netjst.go.jp While direct research specifically detailing the influence of genetic polymorphisms on this compound metabolism is less prominent in the provided results, the involvement of aldehyde dehydrogenases in the metabolism of related nitrates suggests a potential for such influence. nih.govscholaris.ca
Elimination Pathways and Excretion Kinetics
This compound and its metabolites are primarily eliminated via the kidneys. drugs.comtga.gov.au Following oral administration of isosorbide mononitrate, only about 2% of the dose is excreted unchanged in the urine within 24 hours. drugbank.com Renal excretion of isosorbide mononitrate is largely complete within 5 days, with fecal excretion accounting for only about 1% of drug elimination. drugbank.com At least six different compounds, including about 2% unchanged drug and at least five metabolites, have been detected in urine. janusinfo.se The metabolites excreted in urine are considered pharmacologically inactive. drugbank.comjanusinfo.se
The elimination half-life of this compound is approximately 2.5 hours, while that of isosorbide 5-mononitrate is around 5 hours. nih.gov The half-lives of the metabolites isosorbide and the 2-glucuronide of mononitrate are reported as 8 hours and 6 hours, respectively. drugbank.com Renal clearance accounts for a small portion of the total body clearance of isosorbide mononitrate, approximately 4%. janusinfo.se Studies in patients with renal insufficiency have shown wide variations in pharmacokinetic parameters of isosorbide dinitrate, this compound, and isosorbide 5-nitrate, but no significant correlation was found between AUC or half-life and the degree of renal insufficiency. researchgate.netnih.gov
Table 1: Pharmacokinetic Parameters of Isosorbide Dinitrate and its Mononitrate Metabolites
| Compound | Bioavailability (Oral) | Elimination Half-life | Primary Metabolism Site | Major Metabolites | Excretion Pathway |
| Isosorbide Dinitrate | 10-90% (average 25%) | ~1 hour | Liver (extensive first-pass) | This compound, Isosorbide 5-nitrate | Renal (as metabolites) |
| This compound | - | ~2.5 hours | Liver | Isosorbide, Conjugates (e.g., glucuronide) | Renal |
| Isosorbide 5-Nitrate | ~100% | ~5 hours | Liver | Isosorbide, Conjugates (e.g., glucuronide) | Renal |
Table 2: Ratio of Isosorbide 2-Mononitrate to Isosorbide 5-Mononitrate Formed from ISDN Metabolism in Rabbit GIT
| GIT Segment | 2-ISMN to 5-ISMN Ratio |
| Stomach | 0.8 |
| Duodenum | 0.1 |
| Jejunum | 0.2 |
| Ileum | 1.2 |
| Cecum | 2.7 |
| Colon | 3.4 |
Data derived from a study in rabbit gastrointestinal tract homogenates incubated with isosorbide dinitrate for 30 minutes. researchgate.net
Impact of Organ Dysfunction on Pharmacokinetic Parameters (e.g., renal impairment)
Research into the pharmacokinetics of this compound (IS-2-N), a metabolite of isosorbide dinitrate (ISDN), in the presence of renal dysfunction has been conducted to understand potential alterations in its disposition. Studies have investigated the pharmacokinetic profile of IS-2-N in patients with varying degrees of renal insufficiency compared to those with normal renal function after the administration of isosorbide dinitrate.
One study examined the pharmacokinetics of ISDN and its active metabolites, IS-2-N and isosorbide-5-nitrate (IS-5-N), in patients with normal and impaired renal function following repeated oral doses of ISDN. researchgate.netnih.gov The study measured plasma concentrations of these compounds in the steady-state. researchgate.netnih.gov Findings indicated a wide variation in pharmacokinetic parameters, including the area under the concentration-time curve at steady state (AUCss) and elimination half-life (t1/2), for ISDN, IS-2-N, and IS-5-N among the studied patients. researchgate.netnih.gov Crucially, no correlation was detected between the AUCss or t1/2 of IS-2-N and the degree of renal insufficiency. researchgate.netnih.gov Furthermore, no accumulation of IS-2-N was observed after 14 days of administration in these patients. researchgate.netnih.gov
Another study administered isosorbide dinitrate, isosorbide 5-mononitrate, and isosorbide 2-mononitrate orally to subjects with and without renal failure. nih.gov The plasma concentrations of all three compounds were measured. nih.gov For isosorbide 2-mononitrate, there was no striking difference in plasma concentration as a function of time between subjects with and without renal failure. nih.gov A slight difference was noted for isosorbide 5-mononitrate, which showed a somewhat higher concentration in uremic patients after administration of that metabolite. nih.gov
Based on the available research, severe renal impairment does not appear to cause a therapeutically important difference in the pharmacokinetics of isosorbide mononitrate administered as an immediate-release tablet, although some single-dose studies on isosorbide mononitrate (primarily IS-5-mononitrate) have indicated a prolonged half-life and higher plasma concentration in patients with severe renal impairment. tga.gov.aumedsinfo.com.aumedsafe.govt.nz However, specifically for this compound, studies have not found a significant correlation between pharmacokinetic parameters and the extent of renal impairment following the administration of isosorbide dinitrate. researchgate.netnih.govnih.gov
Mechanisms and Pathophysiology of Nitrate Tolerance in the Context of Isosorbide 2 Nitrate Therapy
Conceptual Frameworks of Nitrate (B79036) Tolerance: True Tolerance vs. Pseudotolerance
Nitrate tolerance can be broadly categorized into two main conceptual frameworks: true tolerance and pseudotolerance. nih.govjacc.org
Pseudotolerance refers to the body's counter-regulatory responses that oppose the vasodilatory effects of nitrates. nih.govahajournals.org These are systemic physiological adjustments and not a change in the vascular smooth muscle's direct response to the drug. Key mechanisms of pseudotolerance include:
Neurohormonal Activation: The vasodilation induced by nitrates can lead to a drop in blood pressure, triggering a reflex activation of the sympathetic nervous system and the renin-angiotensin-aldosterone system. nih.govoup.comoup.com This results in the release of vasoconstrictors like catecholamines and angiotensin II, which counteract the nitrate's effect. jacc.orgoup.com
Plasma Volume Expansion: The activation of the renin-angiotensin-aldosterone system can also lead to sodium and water retention, causing an expansion of plasma volume. nih.govnih.gov This increased volume can partially offset the vasodilatory benefits.
True Tolerance , on the other hand, involves intrinsic changes at the level of the vascular smooth muscle cells that impair their ability to respond to organic nitrates. jacc.org This form of tolerance is characterized by a desensitization of the cellular machinery responsible for mediating the nitrate's effects. The subsequent sections will delve into the specific molecular mechanisms underlying true tolerance.
| Category | Description | Key Mechanisms |
|---|---|---|
| Pseudotolerance | Systemic counter-regulatory responses that oppose the effects of nitrates. | - Neurohormonal activation (e.g., increased catecholamines, angiotensin II) jacc.orgoup.com |
| True Tolerance | Intrinsic changes within vascular smooth muscle cells that reduce their responsiveness to nitrates. | - Impaired biotransformation
|
Impaired Biotransformation and Nitric Oxide Bioavailability
The therapeutic effect of organic nitrates is dependent on their biotransformation to nitric oxide (NO) or a related NO-containing species. jci.orgnih.govahajournals.org A key factor in the development of true nitrate tolerance is the impairment of this bioactivation process.
An early hypothesis for nitrate tolerance centered on the depletion of intracellular sulfhydryl (SH) groups. nih.govnih.gov These groups, found in amino acids like cysteine, were thought to be essential for the enzymatic conversion of organic nitrates to NO. nih.govresearchgate.net The theory posited that continuous exposure to nitrates consumes these SH groups, leading to a reduced capacity for bioactivation. nih.govnih.gov While this mechanism is considered a potential contributor, particularly in in-vitro models, its significance in clinical nitrate tolerance is now viewed as part of a more complex picture. nih.gov
Contribution of Oxidative Stress and Reactive Oxygen Species (ROS)
A growing body of evidence points to increased oxidative stress as a central mechanism in the pathophysiology of nitrate tolerance. ahajournals.orgahajournals.org Continuous nitrate therapy has been shown to increase the production of reactive oxygen species (ROS) within the vasculature. oup.comahajournals.org
Long-term exposure to organic nitrates can stimulate various enzymatic sources to produce superoxide (B77818) anions (O₂⁻). ahajournals.orgahajournals.org These sources include NADPH oxidase, uncoupled endothelial nitric oxide synthase (eNOS), and the mitochondrial respiratory chain. ahajournals.orgahajournals.orgahajournals.org
The generated superoxide can then rapidly react with nitric oxide, whether it's derived from the administered nitrate or endogenously from eNOS. ahajournals.orgahajournals.org This reaction forms peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. ahajournals.orgmdpi.comnih.gov The formation of peroxynitrite not only scavenges NO, reducing its bioavailability for vasodilation, but it also contributes to further cellular damage and dysfunction. ahajournals.orgmdpi.com While some studies have shown increased systemic markers of peroxynitrite formation during nitrate therapy, others have not found evidence of increased peroxynitrite production within the heart muscle itself. nih.govphysiology.org
The increase in oxidative stress and the generation of ROS have significant detrimental effects on endothelial function and NO signaling. ahajournals.orgresearchgate.net This nitrate-induced endothelial dysfunction is a key aspect of tolerance and is characterized by a reduced capacity of the endothelium to produce its own NO. ahajournals.orgnih.gov
The consequences of increased ROS include:
eNOS Uncoupling: Peroxynitrite can oxidize tetrahydrobiopterin (BH4), an essential cofactor for eNOS. ahajournals.org When BH4 is depleted, eNOS becomes "uncoupled" and produces superoxide instead of NO, further exacerbating oxidative stress in a vicious cycle. ahajournals.orgnih.gov
Inhibition of Soluble Guanylyl Cyclase (sGC): Both superoxide and peroxynitrite can directly inhibit sGC, the enzyme that NO activates to produce cyclic guanosine (B1672433) monophosphate (cGMP) and mediate vasodilation. ahajournals.org This desensitization of sGC contributes to a reduced response to any available NO.
Inactivation of Bioactivating Enzymes: The oxidative stress can also contribute to the inactivation of enzymes like ALDH2, further impairing the biotransformation of nitrates. mdpi.comahajournals.org The oxidation of critical thiol groups on ALDH2 by ROS can lead to its irreversible inhibition. researchgate.net
| Mechanism | Description | Key Research Findings |
|---|---|---|
| Impaired Biotransformation | Reduced conversion of organic nitrates to their active form, nitric oxide (NO). | - Inhibition and dysfunction of the bioactivating enzyme ALDH2. ahajournals.orgnih.govahajournals.org |
| Oxidative Stress | Increased production of reactive oxygen species (ROS) in the vasculature. | - Generation of superoxide (O₂⁻) from sources like NADPH oxidase and uncoupled eNOS. ahajournals.orgahajournals.orgahajournals.org |
| Endothelial Dysfunction | Impaired function of the endothelium, leading to reduced endogenous NO production. | - Uncoupling of endothelial nitric oxide synthase (eNOS) due to cofactor oxidation by peroxynitrite. ahajournals.orgnih.gov |
Identification of Enzymatic Sources of ROS (Mitochondria, NADPH Oxidases, Uncoupled Nitric Oxide Synthase)
A central mechanism implicated in nitrate tolerance is the increase in vascular oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). oup.comnih.gov While much of the research in this area has focused on nitroglycerin, the general principles are considered relevant to other organic nitrates. The primary enzymatic sources of ROS in the vasculature during nitrate therapy include mitochondria, NADPH oxidases, and uncoupled endothelial nitric oxide synthase (eNOS). oup.comnih.gov
Long-term administration of some organic nitrates has been shown to increase the production of ROS within mitochondria. oup.comahajournals.org This mitochondrial ROS can then trigger a cascade of oxidative stress throughout the cell. Furthermore, NADPH oxidases, a family of enzymes dedicated to ROS production, are activated in the vascular wall in response to nitrate therapy. ahajournals.orgepa.gov Another significant source of ROS is the uncoupling of eNOS. Under normal conditions, eNOS produces nitric oxide (NO), a key vasodilator. However, in the presence of oxidative stress and a deficiency of its cofactor tetrahydrobiopterin (BH4), eNOS can become "uncoupled" and produce superoxide instead of NO, further contributing to the oxidative environment and impairing vasodilation. oup.comahajournals.orgepa.gov
Chronic treatment with the related compound isosorbide-5-mononitrate (ISMN) has been demonstrated to cause endothelial dysfunction and oxidative stress by activating vascular and phagocytic NADPH oxidase and promoting eNOS uncoupling. epa.gov
Neurohormonal Counter-Regulatory Mechanisms
In response to the vasodilation and subsequent drop in blood pressure induced by Isosorbide (B1672297) 2-nitrate and other nitrates, the body activates several counter-regulatory neurohormonal systems. This response, sometimes termed "pseudotolerance," aims to restore blood pressure and vascular tone, thereby opposing the therapeutic effects of the nitrate. ahajournals.orgnih.gov
The vasodilation caused by organic nitrates leads to a baroreflex-mediated activation of the sympathetic nervous system. nih.govnih.gov This results in an increased release of catecholamines, such as norepinephrine, which are potent vasoconstrictors. nih.govderangedphysiology.com The elevated sympathetic tone counteracts the nitrate-induced vasodilation, contributing to the attenuation of the drug's effects. nih.govnih.gov This reflex activation can also lead to side effects like reflex tachycardia. nih.govnih.gov
Nitrate therapy is also associated with the activation of the renin-angiotensin-aldosterone system (RAAS). ahajournals.orgnih.govderangedphysiology.com The decrease in arterial pressure stimulates the release of renin from the kidneys, leading to the production of angiotensin II, a powerful vasoconstrictor. nih.govnih.gov Angiotensin II not only directly constricts blood vessels but also promotes the release of aldosterone, which leads to sodium and water retention. nih.gov Studies have shown that nitrate tolerance is associated with increased levels of angiotensin II, and this enhanced vasoconstrictor sensitivity contributes to the rebound phenomenon observed upon nitrate withdrawal. nih.gov The interplay between angiotensin II and ROS is also crucial, as angiotensin II can stimulate NADPH oxidase activity, further exacerbating oxidative stress. nih.gov
Research has indicated that nitrate therapy can lead to an increased expression of endothelin-1 (ET-1), a potent vasoconstrictor peptide produced by endothelial cells. oup.comnih.gov This upregulation of ET-1 contributes to the increased sensitivity of the vasculature to various vasoconstricting agents. oup.com For instance, chronic treatment with isosorbide-5-mononitrate has been shown to cause a significant increase in vascular ET-1 expression, which is linked to endothelial dysfunction and oxidative stress. epa.gov This enhanced vasoconstrictor sensitivity, driven in part by ET-1, acts as a counter-regulatory mechanism against the vasodilatory effects of nitrates. nih.gov
Plasma Volume Expansion
Another important factor contributing to nitrate tolerance is the expansion of plasma volume. nih.govnih.gov The activation of the RAAS and subsequent aldosterone-mediated sodium and water retention lead to an increase in intravascular volume. nih.gov This expansion in plasma volume can counteract the preload-reducing effects of nitrates, which is one of their primary therapeutic mechanisms in conditions like angina. nih.govresearchgate.net Studies with isosorbide dinitrate have demonstrated that the development of tolerance during long-term, frequent dosing is associated with a significant reduction in hematocrit, an indirect indicator of plasma volume expansion. nih.govresearchgate.net This effect was not observed with once-daily dosing regimens that are less likely to induce tolerance. nih.gov
Desensitization of Soluble Guanylyl Cyclase (sGC)
The vasodilatory effects of Isosorbide 2-nitrate are mediated through the nitric oxide (NO) signaling pathway. nih.govresearchgate.net After its biotransformation, this compound releases NO, which then activates the enzyme soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. derangedphysiology.comdrugbank.com Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that ultimately leads to vasodilation. nih.govdrugbank.com
A key mechanism of true vascular tolerance is the desensitization of sGC to NO stimulation. ahajournals.orgnih.gov Prolonged exposure to nitrates can lead to a state where sGC becomes less responsive to activation by NO. nih.govresearchgate.net This desensitization is thought to be mediated, at least in part, by the S-nitrosylation of the sGC enzyme itself, a process triggered by exposure to NO donors. derangedphysiology.comnih.govresearchgate.net Additionally, the increased levels of ROS, particularly superoxide and peroxynitrite, can directly inhibit sGC activity, further impairing the vasodilatory signaling cascade. ahajournals.org
Interestingly, studies comparing different isosorbide nitrates have found that this compound induces a lower increase in cGMP levels compared to other nitrates like isosorbide dinitrate and isosorbide-5-mononitrate. nih.govresearchgate.net This finding is correlated with a significantly lower induction of tolerance with this compound. nih.govresearchgate.net This suggests that the vasodilator effect of this compound might involve mechanisms in addition to the stimulation of guanylate cyclase, and its unique profile may make it less prone to inducing sGC desensitization. nih.govresearchgate.net
Interactive Data Table: Comparative Effects of Different Nitrates on Vasodilation and Tolerance
The following table summarizes findings from a comparative study on the effects of different nitrates on noradrenaline-induced contraction and the development of tolerance after incubation.
| Compound | Maximum Inhibition of Contraction (%) | Concentration for Maximum Inhibition (mol/l) | Loss of Vasodilator Effect After Incubation (%) |
| Nitroglycerin (NTG) | 90 | 10-6 | ~50-60 |
| Isosorbide Dinitrate (ISDN) | 60 | 10-4 | ~50-60 |
| Isosorbide-5-Mononitrate (5MN) | 55 | 10-4 | ~50-60 |
| This compound (2MN) | 80 | 10-4 | 36 |
Data sourced from Raddino et al. (2010). nih.govresearchgate.net
Increased Phosphodiesterase (PDE) Activity
One of the key mechanisms contributing to nitrate tolerance is the increased activity of phosphodiesterases (PDEs). Organic nitrates exert their vasodilatory effects by donating nitric oxide (NO), which in turn stimulates soluble guanylyl cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation.
Phosphodiesterases are enzymes that degrade cGMP, thereby terminating its vasodilatory signal. Research has shown that chronic exposure to organic nitrates can lead to an upregulation of PDE activity. Specifically, studies in animal models using nitroglycerin, a related organic nitrate, have demonstrated a significant increase in the activity and expression of the Ca2+/calmodulin-dependent PDE1A1 isoform in vascular tissue. ahajournals.org This increased PDE activity leads to a more rapid degradation of cGMP, which counteracts the effects of NO donation from this compound and contributes to the development of tolerance. The enhanced breakdown of cGMP blunts the vasodilatory response, requiring higher doses of the nitrate to achieve the same therapeutic effect. ahajournals.org
Characterization of Cross-Tolerance Phenomena
A significant consequence of nitrate tolerance is the development of cross-tolerance, a phenomenon where tolerance to one vasodilator leads to a reduced response to other vasodilators. ahajournals.org In the context of this compound therapy, continuous exposure can lead to a diminished response not only to other organic nitrates but also to endothelium-dependent vasodilators. ahajournals.org
Studies have demonstrated that patients who develop tolerance to oral isosorbide dinitrate also show a reduced hemodynamic response to nitroglycerin. nih.gov This indicates that the mechanisms underlying tolerance are not specific to a single nitrate compound but rather affect the common downstream signaling pathways.
Furthermore, chronic nitrate therapy can induce endothelial dysfunction, which contributes to cross-tolerance. ahajournals.org The endothelium plays a crucial role in regulating vascular tone by producing endogenous NO. Prolonged exposure to exogenous NO from nitrates can lead to increased oxidative stress within the vascular wall, which can uncouple endothelial nitric oxide synthase (eNOS). An uncoupled eNOS produces superoxide radicals instead of NO, further impairing endothelium-dependent vasodilation. This nitrate-induced endothelial dysfunction results in a reduced response to physiological vasodilators like acetylcholine (B1216132), a phenomenon that has been observed in both animal and human studies. jci.orgoup.com
A clinical study involving patients with stable, exercise-induced angina pectoris on sustained oral isosorbide dinitrate (ISDN) therapy illustrated the concept of cross-tolerance. While the initial antianginal effects of ISDN diminished after 6 hours, subsequent administration of both sublingual ISDN and nitroglycerin (NTG) still produced significant improvements in exercise time and circulatory changes. However, the study concluded that the observed effects of NTG in patients on sustained ISDN therapy should not be interpreted as an absence of cross-tolerance. nih.gov
Table 1: Effects of Sustained Isosorbide Dinitrate (ISDN) Therapy and Subsequent Sublingual Nitrate Administration on Exercise and Hemodynamics
| Parameter | Before Sustained ISDN Therapy (Control) | 6 Hours After Oral ISDN | After Sublingual ISDN (post-6hr oral ISDN) | After Sublingual NTG (post-6hr oral ISDN) |
| Treadmill Walking Time (seconds) | 429 ± 156 | Similar to control | 513 ± 166 (p < 0.005 vs. 6hr) | 480 ± 158 (p < 0.005 vs. 6hr) |
| Standing Systolic Blood Pressure (mm Hg) | 124 ± 23 | Not specified | 112 ± 22 (p < 0.02 vs. 6hr) | 110 ± 24 (p < 0.005 vs. 6hr) |
| Data adapted from a randomized, single-blind, crossover study in 10 patients with stable, exercise-induced angina pectoris. nih.gov |
Research into Strategies for Tolerance Mitigation and Prevention
Given the clinical implications of nitrate tolerance, significant research has focused on developing strategies to mitigate or prevent its occurrence. The primary approaches involve modifying dosing regimens and the use of adjunctive therapies.
The most widely accepted and effective strategy to prevent nitrate tolerance is the use of intermittent dosing schedules that include a "nitrate-free" or "nitrate-low" interval each day. droracle.aimedscape.com This approach allows for the restoration of vascular responsiveness to the nitrate. For oral preparations of isosorbide dinitrate, a nitrate-free period of at least 10-12 hours is generally recommended to prevent the development of tolerance. droracle.ai Tolerance can develop rapidly, within as little as 24 hours of continuous therapy, and can be reversed within approximately 21 hours of discontinuing the drug. nih.gov
A double-blind study on patients with stable angina investigated the necessary duration of nitrate-free intervals for sustained-release isosorbide dinitrate (ISDN) to prevent tolerance. The findings indicated that the required length of the nitrate-free interval is dependent on the dose of ISDN. nih.gov
Table 2: Required Nitrate-Free Interval to Prevent Tolerance with Sustained-Release Isosorbide Dinitrate (ISDN)
| ISDN Dose | Required Nitrate-Free Interval |
| 40 mg | 12 hours |
| 80 mg | 18 hours |
| 120 mg | 24 hours |
| Data from a double-blind study in 38 patients with stable angina. nih.gov |
While effective, nitrate-free intervals have the potential disadvantage of rebound ischemia, where patients may experience an increase in anginal symptoms during the period without nitrate coverage. medscape.comahajournals.org
Another avenue of research for mitigating nitrate tolerance involves the use of adjunctive therapeutic agents, particularly antioxidants. The rationale for this approach stems from the "free radical hypothesis" of nitrate tolerance, which posits that chronic nitrate exposure increases the production of reactive oxygen species (ROS), such as superoxide, in the vasculature. medscape.com These ROS can quench NO, reducing its bioavailability and contributing to tolerance.
Several studies have explored the co-administration of antioxidants with nitrates to counteract this oxidative stress.
Vitamin C (Ascorbate): In a double-blind study of patients with congestive heart failure receiving intravenous nitroglycerin, the co-infusion of ascorbate (vitamin C) was shown to prevent the development of nitrate tolerance. jwatch.org Patients receiving nitroglycerin with a placebo experienced a diminished hemodynamic response after 18 hours, indicative of tolerance, whereas those in the vitamin C group maintained the therapeutic benefits. jwatch.org
Hydralazine (B1673433): This vasodilator has been shown to possess antioxidant properties. Animal and human studies have demonstrated that the concomitant administration of hydralazine can prevent the development of nitrate tolerance. oup.comnih.gov In vitro studies suggest that hydralazine reduces the nitrate-mediated formation of vascular superoxide. nih.gov The combination of isosorbide dinitrate and hydralazine has shown clinical benefits in the treatment of chronic heart failure, which may be partly attributable to the prevention of nitrate tolerance. nih.gov
The use of adjunctive antioxidants represents a promising strategy to overcome the limitations of continuous nitrate therapy, although further research is needed to establish optimal agents and dosages.
Advanced Research Methodologies in Isosorbide 2 Nitrate Studies
In Vitro Models for Mechanistic Elucidation
In vitro studies are crucial for dissecting the direct effects of isosorbide (B1672297) 2-nitrate on isolated tissues and cells, allowing for controlled investigations into its underlying mechanisms without the complexities of systemic circulation and metabolism.
Studies on Isolated Vascular Tissue Preparations (e.g., aortic strips, mesenteric artery rings)
Isolated vascular tissue preparations, such as aortic strips and mesenteric artery rings, are widely used to study the direct vasodilatory effects of organic nitrates like isosorbide dinitrate (ISDN) and its metabolites, including isosorbide 2-mononitrate (IS-2-MN). These preparations allow researchers to measure changes in vascular tone in response to varying concentrations of the compound. Studies have shown that organic nitrates cause concentration-dependent relaxation in precontracted vascular smooth muscle wjgnet.com. For instance, research using isolated rabbit aortic strips has investigated the relaxant effects of different nitrates, including ISDN and isosorbide mononitrates researchgate.net. These studies can compare the potency and efficacy of different nitrate (B79036) compounds and explore the mechanisms involved in vasorelaxation, such as the role of cyclic guanosine (B1672433) monophosphate (cGMP) wjgnet.comresearchgate.net.
Furthermore, isolated vascular tissue models are instrumental in studying the phenomenon of nitrate tolerance, where the vasodilatory response diminishes with prolonged exposure to the drug wjgnet.com. Experiments involving pre-incubation of vascular rings with nitrates can mimic chronic exposure and assess the degree of tolerance developed wjgnet.com. While some studies have shown tolerance development in cardiovascular tissues, interestingly, research on isolated rabbit internal anal sphincter smooth muscle demonstrated a lack of tolerance development to ISDN-induced relaxation in this specific tissue, highlighting tissue-specific responses wjgnet.com. Studies using mesenteric artery rings have also been employed to evaluate the vasodilatory effects of isosorbide-type nitrate derivatives, comparing their activities to ISDN and isosorbide mononitrate (ISMN) mdpi.comresearchgate.net.
Investigations in Cultured Cellular and Subcellular Systems (e.g., endothelial cells, smooth muscle cells, mitochondria)
Cultured cellular and subcellular systems provide a more reductionist approach to investigate the effects of isosorbide 2-nitrate at the molecular level. Studies using cultured vascular smooth muscle cells (SMCs) have demonstrated that nitric oxide (NO)-generating vasodilators, including ISDN, can inhibit cell mitogenesis and proliferation, suggesting a role for NO in modulating SMC growth via a cGMP-mediated mechanism jci.org.
Investigations in endothelial cells are important for understanding the interaction of nitrates with the endothelium and the potential impact on endothelial function. Research has explored how organic nitrates influence endothelial progenitor cells (EPCs), which are crucial for vascular repair ahajournals.org. Studies have shown that while ISDN can increase circulating EPC levels, it may also impair their migratory capacity and increase reactive oxygen species (ROS) formation in cultured human EPCs, in contrast to other nitrates like pentaerythritol-trinitrate (PETN) ahajournals.org. This suggests differential effects of various nitrates on endothelial cell function and oxidative stress ahajournals.org.
Mitochondria have also been a focus of research, particularly concerning the bioactivation of nitrates and the development of nitrate tolerance. Studies using cultured cells and isolated mitochondria have implicated mitochondrial aldehyde dehydrogenase (ALDH-2) in the bioactivation of nitroglycerin, a related organic nitrate, and have linked oxidative stress within mitochondria to the inactivation of ALDH-2, contributing to impaired nitrate biotransformation jacc.orgnih.gov. While much of this work has focused on nitroglycerin, it provides a framework for understanding potential mechanisms involving mitochondria in the action and tolerance of other organic nitrates like this compound.
In Vivo Animal Models for Pathophysiological and Therapeutic Studies
In vivo animal models are indispensable for studying the systemic effects of this compound, its pharmacokinetics, and its efficacy in relevant disease states. These models allow for the investigation of the compound's impact on hemodynamics, organ function, and the progression of cardiovascular diseases.
Models of Angina Pectoris and Myocardial Ischemia
Animal models of angina pectoris and myocardial ischemia are used to evaluate the anti-ischemic effects of organic nitrates. These models often involve inducing myocardial ischemia through methods like coronary artery occlusion and then assessing the ability of nitrates to improve blood flow, reduce infarct size, or ameliorate signs of ischemia nih.gov. While specific details on this compound in these models are less prominent in the provided results compared to ISDN and ISMN, the general principles apply. Studies in animal models have contributed to the understanding of how nitrates reduce myocardial oxygen consumption and increase exercise capacity, mechanisms relevant to angina relief imrpress.com. The development of nitrate tolerance, a significant challenge in the clinical use of nitrates for angina, has also been extensively studied in animal models europeanreview.orgjvsmedicscorner.com. These models allow researchers to investigate the physiological and biochemical changes associated with tolerance development and test strategies to prevent or reverse it, such as co-administration with sulfhydryl donors or antioxidants europeanreview.org.
Models of Congestive Heart Failure
Animal models of congestive heart failure (CHF) are utilized to study the hemodynamic effects of this compound and its potential therapeutic role in this condition. Organic nitrates, including ISDN, are known for their venodilatory effects, which reduce preload, a key therapeutic target in heart failure nih.gov. Animal studies have investigated the effects of ISDN, often in combination with other vasodilators like hydralazine (B1673433), on cardiac function, vascular inflammation, and exercise capacity in heart failure models abcheartfailure.org. Research in HF rat models, for instance, has explored the interaction between hydralazine and organic nitrates, examining their effects on preload and superoxide (B77818) production abcheartfailure.org. While some studies have shown beneficial hemodynamic effects of ISDN in animal models of heart failure, translating these findings to clinical practice, particularly in the context of modern HF therapies, requires careful consideration abcheartfailure.org.
Models for Studying Oxidative Stress and Endothelial Dysfunction
Animal models are crucial for investigating the link between organic nitrates, oxidative stress, and endothelial dysfunction. Prolonged exposure to some organic nitrates, including ISDN and ISMN, has been shown in animal models to induce oxidative stress and impair endothelial function ahajournals.orgjacc.orgnih.govahajournals.orgtandfonline.comahajournals.orgjacc.org. These models allow researchers to measure markers of oxidative stress, such as superoxide production, and assess endothelium-dependent vasorelaxation ahajournals.orgjacc.org. Studies in rabbits, for example, have investigated the effects of long-term ISMN treatment on aortic superoxide production and endothelial function, revealing that while moderate tolerance may develop, it is not always associated with increased oxidative stress or impaired endothelium-dependent vasorelaxation jacc.org. Other animal studies have demonstrated that nitrate-induced oxidative stress can be linked to the activation of enzymes like NADPH oxidase and the uncoupling of endothelial nitric oxide synthase (eNOS) tandfonline.comahajournals.org. These models are also used to test the efficacy of antioxidant strategies in preventing or mitigating nitrate-induced oxidative stress and endothelial dysfunction ahajournals.org.
Models for Investigating Nitrate Tolerance Induction and Prevention
Nitrate tolerance, characterized by a diminished response to the vasodilator effects of organic nitrates upon repeated administration, is a significant challenge in their therapeutic use. Research into the mechanisms and prevention of tolerance involves both in vivo and in vitro models. Studies have explored the roles of impaired bioconversion of nitrates to nitric oxide (NO), increased oxidative stress, and the development of endothelial dysfunction in the tolerant state. jacc.orgahajournals.orgoup.com
Animal models, such as studies in rabbits and rats, have been instrumental in investigating nitrate tolerance. These models allow for controlled administration of nitrates and detailed examination of vascular responses and biochemical changes. For instance, studies in rabbits have investigated the effects of long-term administration of isosorbide mononitrate (ISMN), a related mononitrate, on vascular reactivity and superoxide production. jacc.org These studies have shown that while moderate tolerance can develop, it is not always associated with increased vascular oxidative stress or impaired endothelium-dependent vasorelaxation, suggesting a more specific impairment in nitrate bioactivation in some cases. jacc.org
Human studies also contribute to understanding nitrate tolerance. Clinical investigations assess the attenuation of hemodynamic and antianginal effects over time with repeated nitrate dosing. jacc.orgjvsmedicscorner.com Research explores strategies to prevent or minimize tolerance, such as eccentric dosing regimens that include a nitrate-free interval. jacc.orgjvsmedicscorner.com The mechanisms observed in human tolerance studies often align with findings from animal models, including evidence of impaired nitrate bioconversion and, in some instances, increased oxidative stress and endothelial dysfunction. jacc.orgahajournals.orgoup.com
Models of Chemical Demyelination (e.g., neuroprotection studies)
Chemical demyelination models, particularly in rodents, are employed to investigate potential neuroprotective effects of various compounds, including nitric oxide donors like isosorbide dinitrate (ISDN). A commonly used model involves the intracerebral injection of ethidium (B1194527) bromide (EB) into specific brain regions, such as the hippocampus of rats, to induce localized demyelination and oxidative stress. nih.govexcli.deresearchgate.netnih.govscielo.br
In these models, the effects of administering organic nitrates like ISDN are evaluated by assessing various biochemical markers and behavioral outcomes. Researchers measure levels of oxidative stress indicators such as malondialdehyde (MDA) and reduced glutathione (B108866) (GSH), as well as nitric oxide levels. nih.govexcli.deresearchgate.netnih.gov Enzyme activities, including acetylcholinesterase (AChE) and paraoxonase, and monoamine neurotransmitter levels (serotonin, dopamine, noradrenaline) in brain tissue are also analyzed to understand the neurochemical alterations induced by demyelination and the potential modulating effects of nitrate treatment. nih.govexcli.deresearchgate.netnih.gov
Studies using the EB-induced demyelination model have suggested a neuroprotective effect of ISDN, evidenced by a reduction in oxidative stress markers and a partial correction of neurochemical alterations in the brain cortex. nih.govexcli.deresearchgate.netnih.gov
Human Translational Research Approaches
Translational research in humans is essential to confirm findings from preclinical studies and to understand the pharmacokinetics and pharmacodynamics of this compound and related nitrates in a clinical setting. These studies provide crucial data on how the compounds are absorbed, distributed, metabolized, and excreted in humans, as well as their physiological effects.
Clinical Pharmacokinetic and Pharmacodynamic Studies
Clinical pharmacokinetic studies investigate the time course of drug concentrations in biological fluids, such as plasma and urine, after administration. Studies have examined the pharmacokinetics of isosorbide dinitrate (ISDN) and its active metabolites, this compound (IS-2-MN) and isosorbide 5-nitrate (IS-5-MN), in patient populations, including those with impaired renal function. nih.govresearchgate.net These studies involve repeated oral dosing and measurement of plasma concentrations at steady-state using techniques like electron capture capillary gas chromatography. nih.govresearchgate.net Findings from such studies have indicated wide variations in pharmacokinetic parameters among patients, but no direct correlation between these parameters and the degree of renal insufficiency, nor significant drug accumulation after repeated dosing over a period like 14 days. nih.govresearchgate.net Pharmacokinetic studies in healthy volunteers receiving intravenous infusions of ISDN have also been conducted to understand the disposition of the parent drug and its mononitrate metabolites. researchgate.net
Pharmacodynamic studies in humans assess the physiological effects of the nitrates, such as vasodilation, by measuring changes in hemodynamic parameters or blood flow in specific vascular beds. While detailed dosage and administration are outside the scope here, these studies are fundamental to understanding the clinical actions of IS-2-MN and related compounds. drugbank.comdrugbank.comgskstatic.com
Assessment of Endothelial Function in Human Subjects
Assessment of endothelial function in human subjects is a key aspect of translational research, particularly in the context of understanding nitrate tolerance and cardiovascular health. Endothelial function, which reflects the health of the inner lining of blood vessels, can be evaluated using various non-invasive or minimally invasive techniques. scholaris.ca
One common method involves measuring changes in forearm blood flow responses to vasoactive substances, such as acetylcholine (B1216132) (an endothelium-dependent vasodilator) and nitric oxide donors. scholaris.canih.gov By observing the vascular response to these agents before and after nitrate administration, researchers can infer the impact of nitrate therapy on endothelial function. Studies using this approach have demonstrated that treatment with isosorbide mononitrate can impair endothelial function in healthy volunteers. nih.gov This impairment has been linked to increased oxidative stress, as evidenced by the ability of antioxidants like Vitamin C to restore normal endothelial responses. oup.comnih.gov These findings highlight the potential for long-term nitrate therapy to influence vascular health beyond their direct vasodilator effects. ahajournals.org
Analytical Chemistry Techniques for Compound Quantification and Metabolite Profiling
Accurate quantification of this compound and its metabolites in biological samples is critical for pharmacokinetic studies and for understanding their metabolic pathways. Various analytical chemistry techniques are employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary and Plasma Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the separation, identification, and quantification of volatile and semi-volatile compounds, including organic nitrates and their metabolites in biological matrices like urine and plasma. GC-MS, along with Gas Chromatography with Electron Capture Detection (GC-ECD), has been historically used for the determination of isosorbide dinitrate and its mononitrate metabolites, including this compound and isosorbide 5-nitrate. nih.govresearchgate.netnih.govsigmaaldrich.com
These methods typically involve extraction of the compounds from the biological sample followed by chromatographic separation and detection. While GC-based methods have been valuable, the thermal instability of some organic nitrates like isosorbide dinitrate can pose challenges. google.com In recent years, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has also been widely adopted for the detection of these compounds due to its high sensitivity and specificity, and its suitability for analyzing thermally labile substances. google.com However, GC-MS remains a relevant technique, particularly when coupled with appropriate sample preparation, for the analysis of this compound and its metabolites in research settings.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for High-Sensitivity Analysis
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful analytical technique utilized for the high-sensitivity analysis of various compounds, including isomers like this compound. While some methods focus on isosorbide 5-mononitrate and related impurities using GC-MS researchgate.netnih.govcolab.ws, LC-MS/MS has also been developed for the simultaneous detection of isosorbide dinitrate and its metabolites, including this compound, in plasma samples. veedacr.comgoogle.comgoogle.com
LC-MS/MS methods for the analysis of isosorbide dinitrate and its mononitrate metabolites, such as this compound and isosorbide 5-nitrate, in human plasma have been developed and validated. These methods often involve liquid-liquid extraction for sample preparation. veedacr.comgoogle.com Chromatographic separation of the isomers, including this compound and isosorbide 5-nitrate, is typically achieved using a C18 stationary phase with gradient elution in LC-MS/MS. veedacr.com Detection is commonly performed using negative ion electrospray ionization tandem mass spectrometry in multiple reaction monitoring (MRM) mode. veedacr.comgoogle.com
Specific reaction monitoring ion pairs have been established for the detection of this compound and its related compounds. For this compound and isosorbide 5-nitrate, an m/z transition of 250.1 → m/z 59.0 has been reported. google.com For isosorbide dinitrate, the transition is m/z 295.3 → m/z 59.0. google.com The use of isotopically labeled internal standards, such as isosorbide dinitrate-13C6 (m/z 300.9 → m/z 59.0) and isosorbide 5-mononitrate-13C6 (m/z 256.4 → m/z 59.0), is employed for quantitative determination. google.com
LC-MS/MS methods offer advantages such as simple operation, low detection quantitative limits, and the ability to simultaneously detect isosorbide dinitrate and its two mononitrate metabolites. google.com Reported lower limits of quantification (LLOQ) for this compound in human plasma using LC-ESI-MS/MS have been as low as 2.000 ng/mL. veedacr.com
Electron Capture Capillary Gas Chromatography for Plasma Concentration Measurements
Electron Capture Detection (ECD) coupled with capillary Gas Chromatography (GC) has been a sensitive method for the determination of isosorbide dinitrate and its mononitrate metabolites, including this compound, in biological fluids like plasma and serum. researchgate.netnih.govresearchgate.netnih.govpsu.edu This method is particularly suitable due to the electronegative nature of the nitrate ester group in these compounds, which allows for excellent sensitivity and specificity with an electron-capture detector. nih.gov
Early GC methods for the determination of isosorbide dinitrate and its metabolites in plasma involved extraction from alkalinized plasma with organic solvents like ether. nih.gov Separation was achieved using packed columns with high liquid phase loading, which was necessary to minimize irreversible adsorption. nih.gov
More advanced methods have utilized capillary gas chromatography with electron-capture detection for the simultaneous determination of isosorbide dinitrate, isosorbide 2-mononitrate, and isosorbide 5-mononitrate in human plasma. researchgate.net These methods often involve liquid-liquid extraction for sample preparation. researchgate.net Sample purification steps, such as Extrelut chromatography, have been used to eliminate endogenous interferences from biological samples, achieving recoveries around 90%. researchgate.net
Quantitative determination using EC-GC involves the use of internal standards. researchgate.net Reported lower limits of detection (LLOD) for isosorbide 2-mononitrate in human plasma using capillary GC with electron-capture detection have been around 2 ng/mL researchgate.net, with routine limits of quantitation also reported at 2.0 ng/mL researchgate.net. The method has demonstrated good reproducibility. researchgate.net
Research findings using EC-GC have provided insights into the pharmacokinetics of this compound. Studies in patients with normal and impaired renal function have measured plasma concentrations of this compound using electron capture capillary gas chromatography. nih.govresearchgate.net These studies have shown wide variations in pharmacokinetic parameters like AUC and half-life for this compound. nih.govresearchgate.net
Interactive Data Tables
Below are interactive tables summarizing some of the analytical parameters discussed:
Table 1: Reported LC-MS/MS Parameters for this compound Analysis in Plasma
| Parameter | Value / Description | Source |
| Ionization Mode | Negative ion electrospray ionization | veedacr.comgoogle.com |
| Scanning Mode | Multiple Reaction Monitoring (MRM) | veedacr.comgoogle.com |
| This compound MRM | m/z 250.1 → m/z 59.0 | google.com |
| Isosorbide Dinitrate MRM | m/z 295.3 → m/z 59.0 | google.com |
| Isosorbide 5-Nitrate MRM | m/z 250.1 → m/z 59.0 | google.com |
| LLOQ (Human Plasma) | 2.000 ng/mL | veedacr.com |
| Sample Preparation | Liquid-liquid extraction | veedacr.comgoogle.com |
| Chromatographic Column | C18 stationary phase (for isomer separation) | veedacr.com |
| Elution | Gradient | veedacr.com |
Table 2: Reported EC-GC Parameters for this compound Analysis in Plasma
| Parameter | Value / Description | Source |
| Detection Method | Electron Capture Detection (ECD) | researchgate.netnih.govpsu.edu |
| Chromatography | Capillary Gas Chromatography | researchgate.netnih.govresearchgate.net |
| Sample Preparation | Liquid-liquid extraction (e.g., with ether) | researchgate.netnih.gov |
| Sample Purification | Extrelut chromatography (for interference removal) | researchgate.net |
| LLOD (Human Plasma) | ~2 ng/mL | researchgate.net |
| Routine LOQ (Human Plasma) | 2.0 ng/mL | researchgate.net |
Emerging Concepts and Future Research Directions for Isosorbide 2 Nitrate
Addressing Unresolved Questions in Nitrate (B79036) Bioactivation and Tolerance Pathophysiology
A significant area of ongoing research for organic nitrates, including isosorbide (B1672297) derivatives, centers on fully elucidating their bioactivation pathways and the complex mechanisms underlying nitrate tolerance. Unlike nitroglycerin (GTN), the bioactivation of isosorbide nitrates, such as ISDN and IS-5-N, does not appear to be primarily mediated by mitochondrial aldehyde dehydrogenase family-2 (ALDH-2) tandfonline.comoup.comnih.govresearchgate.net. This distinction is crucial as ALDH-2 dysfunction and inhibition are strongly implicated in GTN tolerance and associated oxidative stress tandfonline.comnih.govjci.org.
The specific enzymes and pathways responsible for converting isosorbide nitrates, including IS-2-N, into nitric oxide (NO) or related vasoactive species remain less clearly defined compared to GTN. While ALDH-3A has been suggested as potentially involved in the bioactivation of ISDN and IS-5-N at lower concentrations, the complete picture of isosorbide nitrate metabolism and NO release is still developing nih.gov. Unresolved questions persist regarding whether other ALDH isoforms or alternative enzymatic or non-enzymatic pathways contribute significantly to the bioactivation of IS-2-N and other isosorbide nitrates nih.gov.
Nitrate tolerance, characterized by a diminished hemodynamic and anti-ischemic effect upon continuous administration, is a major limitation of nitrate therapy ahajournals.orgresearchgate.netjacc.orgescardio.org. The pathophysiology of tolerance is considered multifactorial, involving increased oxidative stress, decreased NO bioavailability, desensitization of soluble guanylate cyclase (sGC), and neurohormonal counter-regulation (pseudotolerance) oup.comjci.orgahajournals.orgresearchgate.netjacc.org. While oxidative stress is implicated in tolerance to IS-5-N, the mechanisms, such as the activation of NADPH oxidase, appear to differ from those observed with GTN oup.com. The precise contribution of IS-2-N itself to the development of tolerance, independent of its parent compound ISDN or its isomer IS-5-N, requires further investigation. Understanding the specific molecular events triggered by IS-2-N could potentially lead to strategies to mitigate tolerance more effectively.
Furthermore, the long-term clinical implications of nitrate tolerance and nitrate-induced endothelial dysfunction, particularly concerning patient prognosis, remain an area of active debate and require further study ahajournals.orgresearchgate.net. Identifying the initial triggers for increased free radical production during nitrate therapy is also an unresolved question jci.org.
Development of Novel Therapeutic Strategies to Overcome Nitrate Limitations
Research into overcoming the limitations of nitrate therapy, particularly tolerance, is an active area with potential relevance for optimizing the therapeutic utility of isosorbide nitrates, including IS-2-N. Current strategies to manage tolerance often involve intermittent dosing to provide a nitrate-free interval, although this approach may not provide continuous protection and can be associated with rebound phenomena oup.comahajournals.orgresearchgate.netescardio.orgjvsmedicscorner.com.
Novel therapeutic strategies being explored include the co-administration of agents that can counteract the mechanisms of tolerance. The combination of hydralazine (B1673433) with ISDN, for instance, has demonstrated improved outcomes in heart failure, and its benefits may be partly attributed to hydralazine's antioxidant properties and potential to attenuate nitrate tolerance ahajournals.orgabcheartfailure.orgcfrjournal.comjacc.orgresearchgate.net. ACE inhibitors and angiotensin II receptor blockers (ARBs) have also shown potential in preventing nitrate tolerance, possibly by inhibiting the renin-angiotensin-aldosterone system and reducing oxidative stress ahajournals.orgjacc.org.
Other approaches involve the use of sulfhydryl donors and antioxidants, such as N-acetylcysteine, L-methionine, vitamin C, folic acid, and L-arginine, which may help restore NO bioavailability or reduce oxidative stress ahajournals.orgjvsmedicscorner.com. Beta-blockers like carvedilol (B1668590) have also been investigated for their potential to attenuate nitrate tolerance jvsmedicscorner.com.
The exploration of alternative NO donors, such as inorganic nitrite (B80452) (NaNO2), which may not be subject to the same tolerance limitations as organic nitrates, represents another future direction researchgate.netcfrjournal.com. While these strategies are being investigated for their effects on nitrate tolerance in general, further research is needed to determine their specific efficacy and mechanisms in the context of isosorbide 2-nitrate. Developing formulations or co-therapies that specifically address the unique bioactivation and tolerance profile of IS-2-N could enhance its therapeutic potential.
Exploration of Non-Cardiovascular Applications and Neuroprotective Effects
Beyond their established cardiovascular uses, there is emerging interest in exploring non-cardiovascular applications for organic nitrates, including potential neuroprotective effects. A study investigating isosorbide dinitrate (ISDN) in a rat model of toxic brain demyelination induced by ethidium (B1194527) bromide provided insights into potential neuroprotective properties nih.govresearchgate.netnih.govexcli.de.
In this study, pretreatment with ISDN at a dose of 10 mg/kg significantly reduced oxidative stress markers in the brain cortex. Specifically, ISDN decreased malondialdehyde (MDA), a marker of lipid peroxidation, by 23.9% compared to the ethidium bromide-treated group. It also increased reduced glutathione (B108866) (GSH) levels by 25.1% and decreased elevated nitric oxide levels induced by ethidium bromide by 41.7% at the 10 mg/kg dose nih.govresearchgate.netnih.govexcli.de.
The study also observed effects of ISDN on brain monoamine levels, showing a decrease in serotonin (B10506) and noradrenaline compared to the ethidium bromide-only group nih.govnih.gov. These findings suggest that ISDN may exert neuroprotective effects by mitigating oxidative stress in the brain in this specific model of chemical demyelination nih.govresearchgate.netnih.govexcli.de.
While this study focused on ISDN, and IS-2-N is a metabolite, these findings raise the possibility that IS-2-N itself or other isosorbide nitrates could possess neuroprotective properties. Future research could focus on directly investigating the effects of IS-2-N in various models of neurological injury or disease characterized by oxidative stress or impaired NO signaling.
Here is a summary of key findings from the ISDN neuroprotection study:
| Parameter Measured in Rat Cortex | Ethidium Bromide Alone | ISDN (10 mg/kg) + Ethidium Bromide | Change with ISDN + Ethidium Bromide vs. Ethidium Bromide Alone |
| Malondialdehyde (MDA) | Increased by 36.9% | Decreased by 23.9% | Reduction |
| Reduced Glutathione (GSH) | Decreased by 20.8% | Increased by 25.1% | Increase |
| Nitric Oxide | Increased by 60.3% | Decreased by 41.7% | Reduction |
| Acetylcholinesterase Activity | Decreased by 35.9% | Increased by 24.3% | Increase |
| Paraoxonase Activity | Decreased by 29.4% | Further decreased by 83.8% | Further Reduction |
| Serotonin | Significantly increased | Decreased | Reduction |
| Noradrenaline | Not significantly altered | Decreased | Reduction |
Note: Percentage changes for Ethidium Bromide Alone are relative to saline control. Percentage changes for ISDN + Ethidium Bromide are relative to Ethidium Bromide Alone group where specified in the source. nih.govresearchgate.netnih.govexcli.de
Other potential non-cardiovascular applications of nitrates mentioned in the literature include their use in esophageal spasms and their investigation in the context of non-cardiac surgery wikipedia.orgnih.gov. While less information is available specifically on IS-2-N in these areas, the broader exploration of nitrate effects beyond traditional cardiovascular indications represents a potential avenue for future research.
Investigation of Genetic and Genomic Influences on this compound Responsiveness
The field of pharmacogenomics, which studies how genetic variations influence drug response, holds potential for optimizing nitrate therapy. While research has explored genetic influences on the response to other cardiovascular medications like hydralazine and diuretics, specific investigations into how genetic and genomic factors affect individual responsiveness to this compound are limited in the provided search results nih.govnih.gov.
Genetic polymorphisms in enzymes involved in nitrate bioactivation, such as ALDH-2, are known to affect the response to nitroglycerin nih.gov. However, as isosorbide nitrates are not primarily bioactivated by ALDH-2, genetic variations in other enzymes or pathways involved in their metabolism, transport, or interaction with molecular targets could play a role in individual variability in response to IS-2-N.
Furthermore, genetic differences could influence the development of nitrate tolerance or the susceptibility to nitrate-induced side effects. While some general statements suggest that the pharmacokinetics of organic nitrates are not significantly influenced by age, gender, or race, more detailed pharmacogenomic studies specifically focusing on IS-2-N are needed to identify potential genetic markers associated with differential responsiveness or the risk of tolerance escardio.org.
Future research directions in this area could involve genome-wide association studies (GWAS) or targeted genetic sequencing to identify genetic variants associated with variations in IS-2-N metabolism, efficacy, or tolerance in patient populations. Understanding these genetic influences could pave the way for personalized nitrate therapy, allowing clinicians to predict individual responses and optimize treatment strategies based on a patient's genetic profile.
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for quantifying Isosorbide 2-nitrate in pharmaceutical formulations, and how can reproducibility be ensured?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Prepare samples by diluting this compound in methanol (1.0 mg/mL) and filter before injection. Use a C18 column with a mobile phase of methanol/water (70:30 v/v) for optimal separation. Include reference standards (e.g., Isosorbide Mononitrate RS) and validate the method using peak area reproducibility across triplicate runs. Ensure transparency by reporting raw numerical data for density analysis, avoiding unquantified blot images .
Q. How should impurities in this compound be identified and characterized?
- Methodological Answer : Employ impurity spiking experiments using certified reference materials (e.g., this compound Impurity C [EP standard]). Combine HPLC with mass spectrometry (LC-MS) for structural elucidation. Cross-validate results with regulatory-grade Certificates of Analysis (COA) that include retention times, spectral matches, and purity thresholds (>98%). For novel impurities, perform stability-indicating studies under forced degradation (heat, light, pH extremes) to assess formation pathways .
Q. What protocols ensure stability of this compound during storage and handling?
- Methodological Answer : Store samples below +4°C in airtight, light-resistant containers. Conduct accelerated stability studies at 40°C/75% relative humidity for 6 months, monitoring degradation via HPLC. Key degradation products include isomerized byproducts (e.g., isoidide and isomannide) and nitrate hydrolysis derivatives. Use kinetic modeling (Arrhenius equation) to predict shelf-life and validate with real-time data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
